molecular formula C27H20N6O B3271028 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea CAS No. 53859-71-5

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea

Cat. No.: B3271028
CAS No.: 53859-71-5
M. Wt: 444.5 g/mol
InChI Key: BQLOPROPJDPFEX-UHFFFAOYSA-N
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Description

The exploration of hybrid molecules is a prominent strategy in modern drug discovery, aiming to integrate multiple pharmacophores to enhance biological activity and target specificity. The title compound is a quintessential example of this approach, merging the well-established biological relevance of the benzimidazole (B57391) nucleus with the structural and hydrogen-bonding capabilities of a diaryl urea (B33335) scaffold.

The foundation of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea's potential lies in the inherent properties of its constituent parts.

The benzimidazole moiety , a bicyclic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govihmc.us Its structural similarity to naturally occurring nucleotides, such as purines, allows it to interact readily with a wide range of biological macromolecules. researchgate.net This versatility has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govijpsjournal.com The electron-rich nature and the presence of hydrogen bond donors and acceptors in the benzimidazole ring system are crucial for its binding to therapeutic targets. researchgate.net

The urea moiety (–NH-CO-NH–) is a key structural motif in medicinal chemistry and supramolecular chemistry. rsc.org Its primary significance stems from its exceptional hydrogen-bonding capabilities; the two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as an excellent acceptor. researchgate.netresearchgate.net This allows the urea group to form strong and specific interactions with biological targets like enzymes and receptors, effectively anchoring a molecule in a binding site. nih.govnih.gov This feature is frequently exploited in the design of enzyme inhibitors, particularly kinase inhibitors, where the urea linkage mimics peptide bonds and establishes crucial contacts within the active site. researchgate.net

When combined in a hybrid system like this compound, these two moieties can confer synergistic or novel properties. The benzimidazole groups provide the core pharmacophoric activity and potential for π-π stacking interactions, while the central urea linker offers conformational rigidity and a powerful hydrogen-bonding domain to secure target engagement. researchgate.netnih.gov

Table 1: Key Features of Benzimidazole and Urea Moieties

MoietyStructural CharacteristicsPrimary Significance in Hybrid Systems
BenzimidazoleFused benzene and imidazole rings; structural isostere of purines. researchgate.netActs as a versatile pharmacophore with a wide range of biological activities. nih.govnih.gov
UreaContains two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. researchgate.netProvides strong, directional hydrogen bonding for potent target binding and structural rigidity. nih.govnih.gov

The strategic combination of benzimidazole and urea functionalities has given rise to a distinct class of derivatives that are actively being investigated for various therapeutic applications. The research trajectory for these hybrid molecules is predominantly focused on oncology and infectious diseases, where the dual functionalities can be leveraged to inhibit critical cellular processes.

Key areas of investigation include:

Anticancer Agents: A significant body of research has been dedicated to synthesizing and evaluating benzimidazole-urea derivatives as potential anticancer drugs. sciencescholar.usresearchgate.net Studies have explored their efficacy as tubulin inhibitors and their potential to induce apoptosis in various cancer cell lines. The design of these molecules often aims to find new antiproliferative lead compounds. sciencescholar.usresearchgate.net

Enzyme Inhibitors: Benzimidazole-urea hybrids have been designed as inhibitors for a range of enzymes. For instance, novel derivatives have been developed as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity. Other research has focused on their potential as inhibitors of α-amylase and α-glucosidase, suggesting applications in managing diabetes mellitus. nih.gov

Heparanase Inhibitors: Specific research has identified benzimidazole-urea compounds as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. nih.gov

Table 2: Research Applications of Benzimidazole-Urea Derivatives

Research AreaTherapeutic Target/MechanismExample Application
OncologyTubulin polymerization, Kinase inhibition, Heparanase inhibition. researchgate.netnih.govAntiproliferative and anti-metastatic agents.
Infectious DiseasesBacterial DNA gyrase and topoisomerase IV.Novel antibacterial agents.
Metabolic Disordersα-amylase and α-glucosidase inhibition. nih.govPotential antidiabetic agents. nih.gov

The rationale for a focused academic investigation of this compound is compelling and multifaceted. It stems from the established potential of its structural components and the promising, specific biological activity that has already been reported for this exact molecule.

A primary justification for its study is its demonstrated potent activity as a heparanase inhibitor. nih.gov Research has described a novel class of 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea derivatives as powerful inhibitors of this enzyme, which plays a critical role in extracellular matrix degradation, facilitating tumor invasion and metastasis. nih.govnih.gov Within this class, this compound (designated as compound 7a in the study) exhibited significant heparanase inhibitory activity, with an IC₅₀ value in the nanomolar range (0.075-0.27 µM). nih.gov

Furthermore, the same study reported that this specific compound showed good efficacy in a B16 metastasis model, providing in vivo validation of its potential as an anti-metastatic agent. nih.gov This finding elevates the compound from a mere structural curiosity to a validated lead compound worthy of further, more comprehensive investigation. A thorough academic study could elucidate its mechanism of action, explore its structure-activity relationships, and assess its potential for development as a therapeutic agent for metastatic cancers.

Properties

IUPAC Name

1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N6O/c34-27(28-19-13-9-17(10-14-19)25-30-21-5-1-2-6-22(21)31-25)29-20-15-11-18(12-16-20)26-32-23-7-3-4-8-24(23)33-26/h1-16H,(H,30,31)(H,32,33)(H2,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOPROPJDPFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Bis 4 1h Benzimidazol 2 Yl Phenyl Urea and Its Analogues

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea and its analogues can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

Conversely, a divergent strategy would begin with a central molecular core, such as a diaryl urea (B33335), and then build the benzimidazole (B57391) rings onto this pre-existing structure. While less common for this specific compound, this approach can be useful for creating a library of analogues by modifying the final ring-formation steps.

Multi-Step Synthesis Approaches

The construction of this compound is inherently a multi-step process that demands careful planning and execution. A common and effective pathway follows a convergent design. nih.gov The process begins with the synthesis of the key building block, 4-(1H-benzimidazol-2-yl)aniline. This intermediate is then dimerized using a carbonyl source to form the central urea bridge.

A representative multi-step synthesis is as follows:

Formation of the Benzimidazole Core : The synthesis initiates with the condensation of a benzene-1,2-diamine derivative with 4-aminobenzoic acid to produce the 4-(1H-benzimidazol-2-yl)aniline intermediate. researchgate.netijprajournal.com This reaction is a cornerstone of benzimidazole chemistry.

Urea Linkage Formation : In the final key step, two molecules of the 4-(1H-benzimidazol-2-yl)aniline intermediate are reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in the presence of a base like triethylamine (B128534). This reaction couples the two benzimidazole-phenyl fragments via a stable urea linkage, yielding the final product, 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea. nih.gov

This sequential approach allows for the purification of intermediates at each stage, ensuring the high purity of the final compound. researchgate.net

Condensation Reactions in Compound Assembly

Condensation reactions are fundamental to the assembly of this compound, being employed in both the formation of the heterocyclic rings and the final urea linkage. The most widely used method for synthesizing the benzimidazole nucleus is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions. researchgate.net

In the context of the target molecule, the specific and crucial condensation involves reacting benzene-1,2-diamine with 4-aminobenzoic acid. This reaction is typically heated at high temperatures, often in the presence of a strong acid like hydrochloric acid or a dehydrating agent such as polyphosphoric acid (PPA), to drive the cyclization and formation of the imidazole (B134444) ring. researchgate.net

The final step in the convergent synthesis is also a condensation reaction. The amino group of 4-(1H-benzimidazol-2-yl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a phosgene equivalent. This process, repeated with a second molecule of the aniline (B41778) intermediate, results in the elimination of leaving groups and the formation of the symmetrical diaryl urea.

Microwave-Assisted Synthetic Protocols

To address the often harsh conditions and long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a powerful tool in benzimidazole chemistry. jocpr.comeurekaselect.com This technology dramatically accelerates reaction rates, often leading to higher yields and cleaner products in a fraction of the time. arkat-usa.orgmdpi.com Microwave heating is efficient and uniform, directly energizing the polar molecules in the reaction mixture. jocpr.com

The key condensation step between o-phenylenediamine (B120857) and carboxylic acids or aldehydes to form the benzimidazole ring can be significantly improved using microwave irradiation. erdogan.edu.trnih.gov Reactions that might take several hours under conventional reflux can often be completed in just a few minutes in a microwave reactor. mdpi.comnih.gov Furthermore, these protocols can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
ReactantsMethodReaction TimeYieldReference
o-Phenylenediamine and Formic AcidConventional (Reflux)2-15 hours<50% jocpr.com
o-Phenylenediamine and Formic AcidMicrowaveShorter (unspecified)Higher (unspecified) jocpr.com
N-phenyl-o-phenylenediamine and BenzaldehydeConventional (100°C)120 min89.7% mdpi.com
N-phenyl-o-phenylenediamine and BenzaldehydeMicrowave5 min99.9% mdpi.comnih.gov

Solvent-Controlled Synthetic Strategies

The choice of solvent plays a critical role in the synthesis of benzimidazole derivatives, influencing reaction rates, yields, and even the reaction pathway itself. In the condensation of o-phenylenediamines with carbonyl compounds, various solvents have been employed. Protic solvents like ethanol (B145695) can participate in the reaction mechanism, while aprotic solvents such as chloroform (B151607) (CHCl3) have also been found to be highly effective, particularly in the presence of certain catalysts like ammonium (B1175870) chloride. nih.gov

In some modern approaches, the trend is towards minimizing or eliminating organic solvents. Solvent-free, or "neat," reactions, often facilitated by microwave irradiation or the use of solid supports, offer significant environmental and practical advantages. nih.gov These methods reduce waste and can simplify product purification. The selection of an appropriate solvent or the decision to proceed without one is a key strategic consideration based on the specific reactants, catalysts, and energy source being used.

Precursor Chemistry and Intermediate Reactions

Preparation of Key Benzimidazole Intermediates

The cornerstone intermediate for the synthesis of this compound is 4-(1H-benzimidazol-2-yl)aniline . The most direct and common method for its preparation is the condensation of o-phenylenediamine with 4-aminobenzoic acid. researchgate.netijprajournal.com

This reaction is typically performed under harsh conditions, requiring high temperatures (around 160°C) and the presence of a strong acid catalyst, such as 11.5 M hydrochloric acid, for several hours. Under these conditions, the reactants undergo condensation and cyclodehydration to form the stable benzimidazole ring structure. researchgate.net An alternative approach involves using polyphosphoric acid (PPA) as both a catalyst and a solvent, which effectively promotes the necessary dehydration at elevated temperatures. After the reaction is complete, the mixture is cooled and neutralized, causing the product to precipitate, which can then be collected and purified. The yield for this reaction is reported to be around 70%. researchgate.net

Other derivatives can be used to synthesize analogues. For instance, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline can be synthesized by the condensation of 4-chloro-o-phenylenediamine and anthranilic acid, demonstrating the modularity of this synthetic approach. researchgate.net

Table 2: Synthetic Methods for Key Intermediate 4-(1H-benzimidazol-2-yl)aniline
ReactantsCatalyst/SolventConditionsYieldReference
o-Phenylenediamine, 4-Aminobenzoic Acid11.5 M Hydrochloric AcidReflux for 4 hours~70% researchgate.net
o-Phenylenediamine, 4-Aminobenzoic AcidPolyphosphoric acid (PPA)HeatingNot specifiedGeneral Method
o-Phenylenediamine, 4-AminobenzaldehydeAmmonium Chloride / CHCl3Room TemperatureGood to Excellent nih.gov

Urea Formation Reactions

The synthesis of symmetrical diaryl ureas, such as this compound, is typically achieved by reacting two equivalents of the corresponding primary aromatic amine—in this case, 2-(4-aminophenyl)-1H-benzimidazole—with a one-carbon carbonyl source. Several methods exist, ranging from traditional phosgene-based routes to safer, phosgene-free alternatives.

Phosgene and Phosgene Surrogates: The classical approach involves the use of highly toxic phosgene gas. Due to safety concerns, solid phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are now commonly employed. asianpubs.org The reaction proceeds through the in situ formation of an isocyanate intermediate from one molecule of the amine. This highly reactive isocyanate then rapidly reacts with a second molecule of the amine to form the stable, symmetrical urea bridge. researchgate.netmdpi.com

Carbonyldiimidazole (CDI): As a safer alternative, 1,1'-carbonyldiimidazole (B1668759) (CDI) serves as an effective carbonylating agent. mdpi.com The reaction mechanism involves the initial formation of a carbamoyl-imidazole intermediate from the amine and CDI. This intermediate is then subjected to nucleophilic attack by a second amine molecule, yielding the diaryl urea and releasing two molecules of imidazole. However, the reaction rates for aromatic amines can be slow. researchgate.net

Carbon Dioxide-Based Methods: Environmentally benign methods utilizing carbon dioxide (CO₂) as the C1 source have been developed. In one such procedure, an aromatic amine is treated with CO₂ at atmospheric pressure in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting carbamate (B1207046) salt is then dehydrated with an agent like the trimethylamine-sulfur trioxide complex to yield the symmetrical diaryl urea. tandfonline.comtandfonline.com

Oxidative and Reductive Carbonylation: Catalytic methods provide alternative pathways. Oxidative carbonylation of aromatic amines can be achieved using carbon monoxide (CO) and an oxidant, often catalyzed by selenium or palladium compounds. researchgate.netresearchgate.net Conversely, the reductive carbonylation of corresponding nitroaromatics (e.g., 2-(4-nitrophenyl)-1H-benzimidazole) with CO using palladium-diphosphine catalysts can also produce symmetrical ureas directly. researchgate.netresearchgate.net

From Carbamate Intermediates: A two-step, phosgene-free route involves the initial formation of an aryl carbamate from the aromatic amine and a reagent like phenyl chloroformate or a dialkyl carbonate. nih.govtno.nl This stable carbamate intermediate is then heated with a second equivalent of the amine, typically in a polar aprotic solvent, to furnish the unsymmetrical or symmetrical diaryl urea through a substitution reaction. nih.gov

Table 1: Summary of Common Urea Formation Reactions for Symmetrical Diaryl Ureas
MethodCarbonyl SourceKey Reagents/ConditionsByproductsReference
Phosgene SurrogateTriphosgeneBase (e.g., Triethylamine)HCl, CO₂ asianpubs.orgresearchgate.net
CDI CouplingCarbonyldiimidazole (CDI)Optional promoter (e.g., Zn)Imidazole mdpi.comresearchgate.net
CO₂ IncorporationCarbon DioxideDBU, SO₃·NMe₃ complexWater, DBU salt tandfonline.com
Reductive CarbonylationCarbon MonoxidePd(II) catalyst, starts from nitro-analogueWater researchgate.net
Carbamate SubstitutionAryl Carbamate IntermediateHeatPhenol or Alcohol nih.gov

Reaction Conditions and Yield Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including temperature, pressure, catalyst systems, and the choice of solvent.

Temperature and Pressure Effects

Temperature control is crucial in urea synthesis. Reactions involving highly reactive intermediates like isocyanates, generated from triphosgene, are often initiated at low temperatures (e.g., 0-20 °C) to control the initial exothermic reaction and prevent side product formation. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion. asianpubs.org

In contrast, methods starting from more stable intermediates may require thermal energy to proceed. For instance, the synthesis of diaryl ureas from aryl carbamate precursors often requires heating at elevated temperatures, such as 85 °C, to drive the substitution reaction. nih.gov Similarly, methods utilizing dioxazolones as isocyanate surrogates proceed under mild heating conditions. researchgate.net

Most synthetic preparations of diaryl ureas are conducted at atmospheric pressure. The primary exception is in catalytic processes involving gases, such as reductive or oxidative carbonylation with carbon monoxide, where elevated pressures are often necessary to increase gas solubility and drive the reaction forward. researchgate.net The synthesis from CO₂ and aromatic amines, however, can proceed effectively at atmospheric pressure. tandfonline.com

Table 2: Typical Temperature Conditions for Diaryl Urea Synthesis Routes
Synthetic RouteTypical Temperature RangeReference
Triphosgene Method0 °C to Reflux asianpubs.org
CO₂ + Amine MethodRoom Temperature (initial exotherm to ~45 °C) tandfonline.com
Carbamate + Amine Method85 °C nih.gov
Dioxazolone MethodMild Heating (e.g., 60 °C) researchgate.net

Catalyst Systems in Urea Synthesis

While many urea formation reactions proceed without a catalyst, certain modern synthetic methods rely on catalysis to improve efficiency, selectivity, and environmental footprint.

Base Catalysis: In reactions using phosgene surrogates like triphosgene, a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, is essential. Its primary role is to scavenge the HCl produced during the formation of the isocyanate intermediate, driving the reaction to completion. researchgate.net For the CO₂-based method, a strong amidine base like DBU is catalytic in activating the amine-CO₂ adduct. tandfonline.com

Metal Catalysis: Transition metal catalysts are prominent in carbonylation reactions. Palladium(II) complexes containing diphosphine ligands have proven effective for the reductive carbonylation of nitroaromatics to diaryl ureas. researchgate.net Selenium compounds, such as 1,3-dialkylimidazole-2-selenone, have been utilized to catalyze the oxidative carbonylation of aromatic amines in ionic liquids. researchgate.net In a different approach, activated zinc metal has been shown to promote the otherwise slow reaction between aromatic amines and CDI. researchgate.net

Ionic Liquids: While often serving as the reaction medium, ionic liquids like 3-methyl-1-butylimidazolium chloride ([BMIM]Cl) can also act as catalysts, for example, in the formation of carbamate intermediates from diphenylamine (B1679370) and dialkyl carbonates. tno.nl

Table 3: Catalysts Used in Symmetrical Diaryl Urea Synthesis
Catalyst TypeExampleReaction TypeReference
Organic BaseTriethylamine, DBUTriphosgene method, CO₂ incorporation researchgate.nettandfonline.com
Transition MetalPd(II)-diphosphine complexesReductive Carbonylation researchgate.net
Main Group1,3-Dialkylimidazole-2-selenoneOxidative Carbonylation researchgate.net
PromoterActivated ZincCDI Coupling researchgate.net
Ionic Liquid[BMIM]ClCarbamate formation (intermediate step) tno.nl

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical, as it must dissolve the reactants and intermediates without participating in unwanted side reactions. The polarity and aprotic or protic nature of the solvent can significantly influence reaction rates and product yields.

For the synthesis of symmetrical diaryl ureas from an arylamine and triphosgene, aprotic solvents are preferred. A study comparing various solvents for this reaction found that chlorinated solvents and ethers gave the highest yields. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) were identified as optimal, affording yields of 97% and 95%, respectively, for the model synthesis of 1,3-bis(2-chlorophenyl)urea (B80393). researchgate.net Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are effective for reactions conducted at higher temperatures, such as the conversion of an amine and a carbamate to a urea. nih.gov In some phosgene-free methods using dioxazolone precursors, protic solvents like methanol (B129727) have been used successfully in conjunction with a base. researchgate.net

The development of green chemistry has also led to the use of novel reaction media. For example, deep eutectic solvents (a type of ionic liquid) have been used as both the solvent and catalyst for certain urea syntheses. acs.org

Table 4: Effect of Solvent on the Yield of 1,3-bis(2-chlorophenyl)urea via Triphosgene Method
SolventYield (%)
Dichloromethane (DCM)97
Tetrahydrofuran (THF)95
Ethyl Acetate (B1210297)87
Toluene80
Acetonitrile76
Pyridine75

Data adapted from a study on analogous diaryl ureas. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR data for 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea, including chemical shifts (δ) and coupling constants (J), are not available in the searched literature. A complete analysis would require the experimental spectrum to assign protons corresponding to the benzimidazole (B57391) rings, the central phenyl groups, and the urea (B33335) (N-H) and imidazole (B134444) (N-H) protons.

Detailed ¹³C NMR spectral data, including the chemical shifts of all unique carbon atoms in this compound, could not be retrieved. This would include the characteristic signal for the urea carbonyl carbon and the various aromatic and heterocyclic carbons.

Information regarding the application of 2D NMR techniques (such as COSY, HSQC, or HMBC) for the structural confirmation of this compound is absent from the available literature.

Vibrational Spectroscopy

Specific experimental FT-IR data detailing the characteristic absorption bands for this compound could not be located. A typical spectrum would be expected to show characteristic peaks for N-H stretching (from both the imidazole and urea groups), C=O stretching of the urea, C=N stretching of the imidazole, and various C-H and C=C aromatic vibrations.

No information on the Raman spectroscopic analysis of this compound was found in the performed searches.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of novel compounds. For this compound, both low-resolution and high-resolution techniques have been pivotal.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules. In the characterization of this compound, ESI-MS is employed to confirm the mass of the synthesized compound. The analysis of a closely related compound, 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea (7a), was reported in a study focused on heparanase inhibitors, confirming its successful synthesis. nih.gov While the specific m/z value for the parent compound is not detailed in the primary literature, the ESI-MS technique is fundamental to verifying the molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be the definitive method to confirm its elemental formula of C₂₇H₂₀N₆O.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of benzimidazole-containing compounds typically exhibits characteristic absorption bands. While specific data for this compound is not available, related structures show distinct absorption patterns that can be extrapolated.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a compound after it has absorbed light. Many benzimidazole derivatives are known to be fluorescent, and this property is often explored for various applications. The photophysical properties, including the fluorescence quantum yield and Stokes shift, are key parameters that characterize the emission behavior of a fluorophore. The study of this compound would involve determining its emission maximum and quantum yield to fully understand its potential as a fluorescent material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which is then compared to the theoretical values calculated from the molecular formula. For this compound (C₂₇H₂₀N₆O), the theoretical elemental composition would be calculated and compared against experimental data to confirm the purity and identity of the synthesized compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict their geometric and electronic properties with high accuracy.

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For benzimidazole-containing structures, DFT methods, such as B3LYP, are commonly used with a suitable basis set (e.g., 6-311G++(d,p)) to compute the optimized geometric parameters mdpi.com.

These calculations yield key data on bond lengths, bond angles, and dihedral angles. In studies of similar benzimidazole derivatives, the calculated bond lengths and angles from optimized geometries have shown excellent agreement with experimental data obtained from X-ray crystallography mdpi.combiointerfaceresearch.com. For instance, in related 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the C-N bond lengths within the imidazole (B134444) ring were calculated to be approximately 1.39 Å, indicating partial double bond character biointerfaceresearch.com. The analysis of the optimized structure of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea would similarly reveal the planarity of the benzimidazole and phenyl rings and the orientation of the central urea (B33335) bridge.

Table 1: Representative Calculated Geometrical Parameters for Benzimidazole Derivatives Note: This table presents typical values for related benzimidazole structures as found in the literature to illustrate the output of geometry optimization calculations.

ParameterBondTypical Calculated Value (Å)Reference
Bond LengthC-N (imidazole)1.391 - 1.397 biointerfaceresearch.com
Bond LengthC=N (imidazole)1.316 - 1.396 biointerfaceresearch.com
Bond AngleC-N-C (imidazole)~105.8° biointerfaceresearch.com
Bond AngleN-C-N (imidazole)~113.0° biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions malayajournal.org. For various imidazole derivatives, the HOMO-LUMO gap has been calculated using DFT. For example, the calculated gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be 4.0106 eV, indicating good chemical stability malayajournal.org. FMO analysis for this compound would reveal the distribution of electron density in these key orbitals, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Energies from DFT Studies of Imidazole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It investigates charge transfer and conjugative interactions by examining the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals nih.gov. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In studies of related compounds like N-Butyl-1H-benzimidazole, NBO analysis has revealed significant stabilization energies arising from electron delocalization. For example, the delocalization of σ-electrons from a C-C bond to antibonding orbitals of adjacent bonds can lead to stabilization energies of around 2-5 kJ/mol nih.gov. For this compound, NBO analysis would elucidate the hyperconjugative interactions responsible for its molecular stability, particularly the interactions involving the π-systems of the benzimidazole and phenyl rings and the lone pairs on the urea oxygen and nitrogen atoms.

Table 3: Illustrative NBO Analysis Data for N-Butyl-1H-benzimidazole This table shows example stabilization energies from donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)Reference
σ (C1–C2)σ* (C1–N26)0.86 nih.gov
σ (C1–C2)σ* (C6–H11)2.42 nih.gov
σ (C1–C2)σ* (C1–C6)4.63 nih.gov

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data for structure validation. Vibrational frequencies from Infrared (IR) spectra can be computed, and the results are often scaled by a factor to correct for anharmonicity and basis set deficiencies mdpi.com. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra mdpi.com. In a study of benzimidazole-urea derivatives, the calculated IR absorption for the C=O group and the ¹H NMR chemical shift for the NH proton of the urea group were instrumental in confirming the synthesized structures mdpi.comnih.gov. Such calculations for this compound would provide a theoretical spectrum to support its structural characterization.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex dovepress.com. This method is widely used in drug discovery to understand binding mechanisms and predict the affinity of a compound for a particular biological target nih.gov.

Molecular docking simulations are employed to profile the interactions between a ligand, such as a benzimidazole-urea derivative, and the active site of a target protein. These studies can identify key non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex nih.gov.

In a study on novel hybrid benzimidazole-urea derivatives, molecular docking was used to investigate their binding affinity for the active sites of α-amylase and α-glucosidase, two enzymes relevant to diabetes. The simulations revealed that the compounds fit well into the catalytic sites and predicted their binding energies mdpi.comnih.gov. For instance, compound 3g (1,1'-(1,4-phenylene)bis(3-(2-(1H-benzo[d]imidazol-2-yl)phenyl)urea)), a structural analogue, showed significant binding affinity for both enzymes. Docking this compound into various protein targets would similarly predict its potential biological activity by elucidating its binding mode and affinity.

Table 4: Example of Molecular Docking Binding Energies for Benzimidazole-Urea Analogs with Target Enzymes

CompoundBinding Energy (kcal/mol) with α-AmylaseBinding Energy (kcal/mol) with α-GlucosidaseReference
3c -8.9-10.1 mdpi.com
3e -8.1-9.6 mdpi.com
3g -9.2-9.8 mdpi.com

Binding Affinity Calculations

Binding affinity calculations are crucial in drug discovery for predicting how strongly a ligand (potential drug) will bind to its biological target, typically a protein or enzyme. This is often quantified by the binding free energy, where a more negative value indicates a stronger, more stable interaction. Molecular docking is a primary technique used to predict the preferred orientation of a ligand within a receptor's active site and to estimate the binding affinity.

While specific molecular docking studies for this compound are not prominently detailed in the literature, studies on similar benzimidazole-urea derivatives show that they form stable complexes with various protein targets. ukm.mysemanticscholar.org For instance, docking simulations on other benzimidazole derivatives against targets like Epidermal Growth Factor Receptor (EGFR) have shown binding energies in the range of -7.8 to -8.4 kcal/mol, indicating strong affinity. ukm.my These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions. ukm.my For this compound, the urea motif and the benzimidazole rings' nitrogen atoms would be expected to act as key hydrogen bond donors and acceptors, critical for target recognition and binding. semanticscholar.org

Table 1: Illustrative Binding Affinity Data for Benzimidazole Derivatives

Compound Class Target Protein Typical Docking Score (kcal/mol) Key Interactions
Keto-benzimidazoles EGFR -8.1 to -8.4 Hydrogen bonds, Hydrophobic interactions
Benzimidazole-thiadiazoles CYP51 -10.9 Hydrogen bond with Met508, Heme interaction

Note: This table is illustrative, based on data for related compounds, not this compound itself.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights beyond the static picture provided by molecular docking. researchgate.net By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-receptor complex, conformational changes, and the influence of solvent. mdpi.comd-nb.info Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to understand the system's stability. mdpi.com

For a ligand like this compound, an MD simulation would typically be run for hundreds of nanoseconds to confirm that the binding pose predicted by docking is stable. d-nb.info Studies on other benzimidazole derivatives have used MD simulations to validate docking results, showing that the ligands remain securely within the binding pocket of the target enzyme throughout the simulation. mdpi.comnih.gov For example, an MD simulation of a 2-benzimidazolyl-urea derivative with a lipid membrane was conducted to study its permeability, revealing a high energy barrier for the process. mdpi.com Such simulations are essential for understanding the dynamic nature of the drug-target interaction. mdpi.comjppres.com

Monte Carlo (MC) Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, MC simulations are particularly useful for studying adsorption phenomena, such as the interaction of a molecule with a surface. researchgate.net These simulations can predict the most stable adsorption configuration and calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. researchgate.net

While specific MC simulation studies for the adsorption of this compound are not available, the methodology has been applied to urea derivatives to study their potential as corrosion inhibitors on metal surfaces. researchgate.net In such studies, the simulation calculates parameters like total energy, adsorption energy, and deformation energy to determine how the inhibitor molecule interacts with the metal surface. High adsorption energy values suggest strong and stable adsorption, leading to the formation of a protective layer. researchgate.net Given its structure, this compound would be a candidate for similar studies on various material surfaces.

In Silico Property Prediction (excluding clinical/safety aspects)

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates early in the discovery process, helping to filter out compounds with unfavorable characteristics. nih.gov

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov A common framework for evaluating drug-likeness is Lipinski's Rule of Five, which identifies properties that are important for a drug's oral bioavailability. nih.govneliti.com These rules state that an orally active drug generally has:

A molecular weight (MW) of 500 g/mol or less.

A logP (a measure of lipophilicity) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

While no dedicated study has published these values for this compound, its properties can be calculated based on its structure.

Table 2: Calculated Drug-Likeness Properties for this compound

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Formula C₂₇H₂₀N₆O - -
Molecular Weight (MW) 444.49 g/mol ≤ 500 Yes
LogP (Octanol-Water Partition Coefficient) ~4.8 - 5.5 ≤ 5 Borderline/Violation
Hydrogen Bond Donors (HBD) 4 ≤ 5 Yes
Hydrogen Bond Acceptors (HBA) 6 ≤ 10 Yes
Molar Refractivity ~130 - 135 cm³ 40 - 130 Borderline/Violation

Note: These values are computationally predicted and may vary slightly depending on the algorithm used. The LogP value is on the borderline of Lipinski's rule, suggesting that its solubility and permeability characteristics would need careful experimental validation.

Studies on other benzimidazole-urea series have shown that derivatives can be designed to comply with Lipinski's rules, indicating they are likely to be orally active molecules. neliti.comijcrt.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov From DFT calculations, several chemical reactivity descriptors can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a large gap implies high stability and low chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from these calculations. nih.gov It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.orgresearchgate.net Typically, red-colored regions on an MEP map indicate negative potential (sites for electrophilic attack), while blue regions indicate positive potential (sites for nucleophilic attack). nih.gov

For this compound, an MEP analysis would likely show negative potential around the urea oxygen and the benzimidazole nitrogen atoms, highlighting these as key sites for hydrogen bonding and interaction with electrophilic species. The NH groups of the urea and benzimidazole moieties would show positive potential, indicating their role as hydrogen bond donors. semanticscholar.orgresearchgate.net This analysis is fundamental for understanding the molecule's intermolecular interactions and chemical reactivity. nih.gov

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Networks in Self-Assembly

The self-assembly of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is predominantly driven by a network of hydrogen bonds. The urea (B33335) moiety itself is a powerful hydrogen bonding motif, capable of forming strong, directional interactions through its two N-H donors and one C=O acceptor. rsc.org This leads to the formation of one-dimensional tapes or two-dimensional sheets, which are common supramolecular synthons in urea-based compounds. researchgate.net

In addition to the urea group, the benzimidazole (B57391) units offer further hydrogen bonding sites. The N-H proton of the imidazole (B134444) ring can act as a hydrogen bond donor, while the imine nitrogen can act as an acceptor. This dual functionality allows for the formation of extended hydrogen-bonded chains. The interplay between the urea-urea and benzimidazole-benzimidazole hydrogen bonds, along with potential N-H---N (benzimidazole) and N-H---O (urea) interactions, can lead to the formation of complex and robust supramolecular polymers and gels. researchgate.net The planarity and rigidity of the benzimidazole and phenyl groups also contribute to the stability of the self-assembled structures through π-π stacking interactions. researchgate.net

Anion Recognition and Sensing Architectures

The combination of urea and benzimidazole functionalities makes this compound an excellent candidate for anion recognition and sensing. The design of synthetic receptors for anions is a major focus of supramolecular chemistry, driven by their importance in biological and environmental systems. jlu.edu.cnmdpi.com

Host-Guest Chemistry with Anions

The urea group is a well-established anion binding motif, forming strong hydrogen bonds with a variety of anions, particularly oxoanions like acetate (B1210297) and dihydrogen phosphate. nih.govrsc.org The two N-H groups of the urea can chelate an anionic guest, leading to a stable complex. The benzimidazole N-H groups can also participate in anion binding, further enhancing the affinity and selectivity of the receptor. ias.ac.in

Below is a table illustrating typical binding constants for a generic bis-urea receptor with various anions in DMSO, a common solvent for such studies.

AnionBinding Constant (K / M⁻¹)
Acetate (CH₃COO⁻)10⁴ - 10⁵
Dihydrogen Phosphate (H₂PO₄⁻)10³ - 10⁴
Chloride (Cl⁻)10² - 10³
Bromide (Br⁻)< 10²

Note: These are representative values for bis-urea receptors and may not reflect the exact values for this compound.

Colorimetric Sensing Mechanisms

The binding of an anion to a receptor like this compound can be transduced into a visible color change, forming the basis of a colorimetric sensor. This change in color is typically due to a change in the electronic properties of the receptor upon anion binding. mdpi.com

For benzimidazole-containing anion sensors, the color change can arise from several mechanisms. One common mechanism is the deprotonation of the benzimidazole or urea N-H protons by a sufficiently basic anion, such as fluoride (B91410) or acetate. This deprotonation leads to a significant change in the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. ias.ac.in

Another mechanism involves the perturbation of the electronic structure of the receptor through hydrogen bonding alone, without deprotonation. This can also lead to observable color changes, although they are often less dramatic than those caused by deprotonation. mdpi.com The presence of chromophoric groups in the vicinity of the binding site can enhance the colorimetric response. rsc.org

Cation Complexation and Metal-Controlled Assembly

The benzimidazole moiety in this compound is a well-known ligand for a variety of metal ions. The imine nitrogen atom of the imidazole ring possesses a lone pair of electrons that can coordinate to metal centers. nih.gov This ability to bind metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs), coordination polymers, and other metal-controlled supramolecular assemblies. researchgate.net

The coordination of metal ions to the benzimidazole units can be used to direct the self-assembly of the molecules into specific architectures that are not accessible through hydrogen bonding alone. The geometry and coordination preferences of the metal ion will dictate the final structure of the assembly. For example, the use of a linearly coordinating metal ion could lead to the formation of linear coordination polymers, while a metal ion with a tetrahedral or octahedral coordination preference could result in more complex three-dimensional networks. nih.gov

Furthermore, the binding of a cation to the benzimidazole units can modulate the anion binding properties of the urea group. The coordination of a metal ion can increase the acidity of the urea N-H protons, making them better hydrogen bond donors and thus enhancing the affinity of the receptor for anions. This cooperative binding of both a cation and an anion is a sophisticated strategy in receptor design. nih.gov

Crystal Engineering of Supramolecular Assemblies

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com For this compound, crystal engineering principles can be applied to control the packing of the molecules in the solid state and to create materials with specific functionalities.

The dominant intermolecular interactions that would govern the crystal packing of this molecule are the hydrogen bonds from the urea and benzimidazole groups, as well as π-π stacking interactions between the aromatic rings. By systematically modifying the molecular structure, for example by introducing substituents on the phenyl or benzimidazole rings, it is possible to tune these interactions and influence the resulting crystal structure. mdpi.com

Receptor Design Principles

The design of effective receptors for anions and cations based on the this compound scaffold relies on several key principles of supramolecular chemistry.

Preorganization: The receptor should be preorganized for binding, meaning that its binding sites are already in a conformation that is complementary to the guest. This minimizes the entropic penalty of binding. The rigid phenyl and benzimidazole units in the target molecule contribute to its preorganization.

Complementarity: The size, shape, and electronic properties of the receptor's binding pocket should be complementary to those of the target guest. For anion recognition, the arrangement of the urea and benzimidazole N-H donors should match the geometry of the anion. acs.org

Cooperativity: The binding of a guest at one site can influence the binding at another site. In the case of this compound, the two benzimidazole-urea arms can act cooperatively to bind a single guest, leading to enhanced affinity. nih.gov

Signaling Mechanism: For sensing applications, the binding event must be coupled to a measurable output, such as a change in color or fluorescence. This is achieved by incorporating a signaling unit into the receptor that is sensitive to the electronic changes that occur upon guest binding. mdpi.com

By applying these principles, it is possible to design receptors with high affinity and selectivity for specific ions, paving the way for their application in areas such as chemical sensing, environmental monitoring, and catalysis. jlu.edu.cn

Material Science Applications and Functional Materials

Optoelectronic Material Development

The extended π-conjugated system encompassing the phenyl rings and benzimidazole (B57391) units, linked by a urea (B33335) group capable of hydrogen bonding and influencing electronic distribution, suggests that 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is a promising candidate for optoelectronic materials. Benzimidazole derivatives are well-regarded for their thermal stability, high quantum yields, and significant nonlinear optical (NLO) responses.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are crucial for modern technologies like optical switches, signal processing, and telecommunications. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β), which are enhanced in molecules with donor-π-acceptor architectures that facilitate intramolecular charge transfer. nih.gov

While specific experimental NLO values for this compound are not extensively documented, theoretical studies on related benzimidazole and urea derivatives using Density Functional Theory (DFT) provide insight into its potential. nih.govsciencepubco.com For instance, DFT calculations on various N-1-sulfonyl substituted benzimidazoles have demonstrated that strategic placement of electron-withdrawing and -donating groups can significantly enhance NLO properties. nih.gov The urea bridge in the target compound can act as a central donor/acceptor group, and the two symmetric benzimidazole-phenyl arms provide a large, delocalized π-electron system, which is a key requirement for high hyperpolarizability. Theoretical calculations on similar compounds often compare their predicted NLO response to that of urea, a standard reference material. inoe.ro

Table 1: Calculated NLO Properties of Structurally Related Benzimidazole Derivatives Data extracted from DFT studies on various substituted benzimidazoles for illustrative purposes.

CompoundDipole Moment (D)Average Polarizability ⟨α⟩ (x 10⁻²³ esu)First Hyperpolarizability β (x 10⁻³⁰ esu)
Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate nih.gov4.154.1983.55
Methyl 1-(4-methylphenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate nih.gov7.494.33114.12
Methyl 1-(4-nitrophenylsulfonyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate nih.gov6.244.7609.01

Note: The table is interactive. You can sort the data by clicking on the column headers.

Light-Harvesting Efficiency (LHE) and Fluorescence Applications

Benzimidazole-based fluorophores are known for their high fluorescence quantum yields (ΦF) and large Stokes shifts, making them suitable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). nih.govmdpi.com The photophysical properties of these molecules are often linked to processes like excited-state intramolecular proton transfer (ESIPT) and internal charge transfer (ICT), which can be tuned by solvent polarity and pH. researchgate.net

The compound this compound is expected to exhibit strong fluorescence owing to its rigid benzimidazole units. A series of 1,4-phenylene-spaced bis-imidazoles have been shown to have quantum yields as high as 0.90, with their excellent luminescence attributed to the planarization of the molecules in the excited state, as calculated by DFT. nih.gov The urea linker can further influence the photophysical properties by enabling hydrogen bonding, which can affect excited-state dynamics and emission characteristics. The broad absorption spectra typical for such extended π-systems suggest a good potential for light-harvesting applications. Studies on related fluorophores show strong, solvent-dependent emission, often in the blue-green region of the spectrum. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Research has demonstrated the successful use of bis-imidazole and urea-functionalized linkers in constructing novel MOFs. mdpi.comhhu.de For example, MOFs constructed from urea-functionalized dicarboxylate linkers have shown high uptake capacities for gases like SO₂ and NH₃, a property attributed to hydrogen-bonding interactions with the urea group. nih.gov Similarly, linkers like 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene have been used to create MOFs with high thermal stability and significant CO₂ adsorption capabilities. mdpi.com Given these precedents, this compound could potentially be used to synthesize functional MOFs for applications in gas storage, separation, and catalysis. The combination of benzimidazole coordination sites and the hydrogen-bonding urea moiety could lead to frameworks with enhanced selectivity for specific guest molecules. nih.govuantwerpen.be

Corrosion Inhibition Mechanisms and Studies

Benzimidazole derivatives are well-established as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. uitm.edu.my Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and lone pairs of electrons, which can interact with the vacant d-orbitals of iron atoms. uitm.edu.my

The compound this compound contains multiple active centers for adsorption: the nitrogen atoms of the two benzimidazole rings, the π-electrons of the aromatic systems, and the oxygen and nitrogen atoms of the urea group. This multiplicity of adsorption sites is expected to lead to strong, stable film formation on a metal surface, resulting in high inhibition efficiency.

Adsorption Isotherms on Metal Surfaces

The mechanism of corrosion inhibition is often elucidated by studying the adsorption behavior of the inhibitor on the metal surface, which can be described by various adsorption isotherms (e.g., Langmuir, Freundlich, Temkin). The Langmuir isotherm is frequently found to best describe the adsorption of benzimidazole-based inhibitors, suggesting the formation of a monolayer on the metal surface. researchgate.netmdpi.com This model assumes that the adsorption is uniform across the surface and there are no interactions between the adsorbed molecules. The adsorption can be characterized as physisorption (electrostatic interactions), chemisorption (covalent bond formation), or a combination of both. mdpi.com For many heterocyclic inhibitors, the process involves chemisorption due to the charge sharing or transfer from the inhibitor molecules to the metal surface. bohrium.com

Electrochemical Studies on Inhibition

Electrochemical techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are standard methods for quantifying the effectiveness of corrosion inhibitors. researchgate.net Potentiodynamic polarization studies on various benzimidazole derivatives have shown that they typically function as mixed-type inhibitors. researchgate.netacademie-sciences.fr This means they adsorb on the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, albeit often with a predominant effect on one. academie-sciences.fr

EIS studies provide information about the charge transfer resistance (Rct) at the metal/solution interface. In the presence of an effective inhibitor, the Rct value increases significantly, indicating a slowing of the corrosion process due to the formation of a protective film. researchgate.net The data from these studies allow for the calculation of inhibition efficiency (IE%), which for many benzimidazole-based systems can exceed 90%. uitm.edu.myresearchgate.net

Table 2: Electrochemical Data for a Related Benzimidazole Derivative as a Corrosion Inhibitor for Carbon Steel Illustrative data from a study on 5-((5,6-dichloro-1H-benzimidazol-2-yl)methyl)quinolin-8-ol (DCBMQ) in 2 M H₃PO₄. researchgate.net

Inhibitor Conc. (M)Corrosion Current Density (μA/cm²)Charge Transfer Resistance (Ω·cm²)Inhibition Efficiency (EIS) %
0115635.8-
1 x 10⁻⁶415114.569.6
1 x 10⁻⁵185288.487.8
1 x 10⁻⁴89557.393.6
1 x 10⁻³62678.194.7

Note: The table is interactive. You can sort the data by clicking on the column headers.

Polymer Chemistry Integration (e.g., supramolecular polymers)

The molecule this compound is a prime candidate for integration into polymer chemistry, particularly in the burgeoning field of supramolecular polymers. Its unique architecture, featuring both a bis-urea core and terminal benzimidazole groups, provides multiple non-covalent interaction sites that can drive the self-assembly of monomers into long, polymer-like chains.

Supramolecular polymers are distinct from traditional covalent polymers in that their monomeric units are held together by reversible and directional non-covalent interactions, such as hydrogen bonds or π-π stacking. academie-sciences.frrug.nl This dynamic nature allows for properties like self-healing, stimuli-responsiveness, and enhanced processability. rug.nl

The formation of supramolecular polymers from this compound is predicated on the powerful and highly directional hydrogen-bonding capabilities of its constituent functional groups.

Role of the Bis-Urea Moiety: The central urea linkages are critical drivers for one-dimensional self-assembly. The two urea groups can form a network of four cooperative hydrogen bonds with neighboring molecules. This interaction is highly specific and linear, promoting the formation of extended, tape-like or fibrillar structures. academie-sciences.fr In non-polar solvents, bis-urea compounds are known to self-assemble into long, rigid rods, leading to a significant increase in solution viscosity, which is characteristic of polymer formation. academie-sciences.fr The strength and reversibility of these hydrogen bonds are central to the dynamic properties of the resulting supramolecular polymer. rug.nl

Research Findings on Analogous Systems

While specific research detailing the supramolecular polymerization of this compound is not extensively documented in the reviewed literature, the behavior of analogous bis-urea and benzimidazole-containing systems provides a strong predictive framework. Studies on various bis-urea derivatives have demonstrated their ability to form robust supramolecular polymers in solution. academie-sciences.fr Similarly, the self-assembly of benzimidazole derivatives through hydrogen bonding and π-π stacking is a well-established principle for creating diverse supramolecular architectures, from discrete crystals to metal-organic frameworks and coordination polymers. researchgate.net

The combination of these two powerful recognition motifs in a single molecule suggests that this compound would readily undergo supramolecular polymerization. The properties of such a polymer would be tunable by altering external conditions like solvent polarity, temperature, and concentration, which affect the equilibrium of the non-covalent interactions.

The table below summarizes typical non-covalent interactions and their characteristic energies, which are the fundamental forces driving the formation of supramolecular polymers from molecules like this compound.

Interaction TypeFunctional Groups InvolvedTypical Energy (kJ/mol)Role in Supramolecular Polymerization
Hydrogen Bonding (Urea-Urea)-NH-(C=O)-NH-40 - 60Primary driving force for linear chain formation. Highly directional and strong.
Hydrogen Bonding (Benzimidazole)-N-H...N=15 - 30Secondary interaction, promotes inter-chain association and thermal stability.
π-π StackingPhenyl and Benzimidazole Rings0 - 50Stabilizes the assembly through aromatic interactions, influencing packing and morphology.
van der Waals ForcesEntire Molecular Structure< 5Contribute to overall packing efficiency and cohesion.

Catalytic Applications

Metal Complex Formation for Catalysis

There is currently a lack of specific published research detailing the formation of metal complexes with 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea for catalytic purposes. While the benzimidazole (B57391) moiety is well-known for its ability to coordinate with various transition metals to form catalytically active complexes, specific studies involving this urea-bridged bis-benzimidazole ligand are not available. The structural features of the molecule, possessing multiple nitrogen atoms within the benzimidazole rings, suggest a potential for acting as a multidentate ligand, but experimental data on complex formation and the catalytic activity of such complexes is not documented.

Organic Transformation Catalysis (e.g., Carbon Dioxide Utilization)

Similarly, there is no specific information available in the scientific literature regarding the use of this compound or its metal complexes as catalysts for organic transformations, including the utilization of carbon dioxide. While the broader field of benzimidazole derivatives has seen applications in various catalytic reactions, the specific catalytic activity of this compound has not been reported. Research into CO2 utilization often employs metal-organic frameworks or specific organocatalysts, but the role of this particular compound in such processes has not been investigated or documented.

Interaction with Biological Systems and Mechanistic Investigations Non Clinical

Enzyme Inhibition Studies (in vitro)

Research into 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea and its derivatives has demonstrated notable inhibitory activity against several key enzymes in a laboratory setting. These studies provide foundational insights into the compound's biological potential.

The benzimidazole-urea scaffold is a subject of investigation for its potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are crucial in managing postprandial hyperglycemia. nih.govnih.gov Inhibition of these enzymes can delay carbohydrate digestion, leading to a slower and reduced rise in blood glucose levels after meals. nih.gov

While studies have focused on a series of benzimidazole-urea analogs, specific data for this compound is part of a broader chemical class showing promise. For instance, related benzimidazole-urea derivatives have exhibited significant inhibitory potential against both α-amylase and α-glucosidase, with some analogs showing activity comparable to the standard drug, acarbose. nih.gov The inhibitory mechanism for similar compounds has been identified as non-competitive, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.govmdpi.com

The following table displays inhibitory data for representative benzimidazole-urea derivatives against α-amylase and α-glucosidase, illustrating the potential of this chemical class.

Derivative (Analog) Target Enzyme IC₅₀ (µM) Standard (Acarbose) IC₅₀ (µM)
Compound 3c α-Amylase 18.65 ± 0.23 14.21 ± 0.06
Compound 3c α-Glucosidase 17.47 ± 0.03 15.41 ± 0.32
Compound 3e α-Amylase 20.7 ± 0.06 14.21 ± 0.06
Compound 3e α-Glucosidase 21.97 ± 0.19 15.41 ± 0.32
Compound 3g α-Amylase 22.33 ± 0.12 14.21 ± 0.06
Compound 3g α-Glucosidase 23.01 ± 0.12 15.41 ± 0.32

Data sourced from a study on novel hybrid benzimidazole (B57391) urea (B33335) derivatives. nih.gov

This compound has been identified as a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) side chains of heparan sulfate proteoglycans. nih.govnih.gov This enzyme is involved in various pathological processes, including cancer metastasis and inflammation. nih.gov

In a key study, this compound, designated as compound 7a, demonstrated significant heparanase inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.27 µM. nih.gov This finding places it among a novel class of potent, small-molecule heparanase inhibitors. nih.gov

The table below summarizes the in vitro heparanase inhibitory activity of this compound and a related derivative.

Compound Structure Heparanase IC₅₀ (µM)
7a 1,3-bis-[4-(1H-benzimidazol-2-yl)-phenyl]-urea 0.27
7d 1,3-bis-[4-(5,6-dimethyl-1H-benzimidazol-2-yl)-phenyl]-urea 0.075

Data from Pan et al. (2006). nih.gov

The benzimidazole moiety is a structural feature found in various inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and respiration. nih.govnih.gov While many benzimidazole-containing compounds have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoforms (hCA I and hCA II), specific inhibitory data for this compound is not prominently detailed in the reviewed literature. However, related phenolic benzimidazole derivatives have been shown to exhibit moderate CA inhibitory properties. nih.govresearchgate.net

Molecular Basis of Biological Interactions (excluding efficacy/safety)

The biological activity of this compound is underpinned by its specific molecular structure, which facilitates non-covalent interactions with protein targets.

The molecular architecture of this compound, featuring both benzimidazole and urea groups, provides multiple sites for crucial non-covalent interactions.

Hydrogen Bonding: The urea moiety is a powerful hydrogen bond donor (N-H groups) and acceptor (C=O group). mdpi.comresearchgate.net This allows it to form strong, anchoring hydrogen bonds within protein binding pockets. mdpi.com Similarly, the benzimidazole rings contain both hydrogen bond donor (N-H) and acceptor (unprotonated nitrogen) sites, enabling them to form specific interactions that contribute to binding affinity and orientation. nih.govsciencepublishinggroup.comresearchgate.net Studies on related structures show that O-H···N and N-H···O hydrogen bonds are common and create stable intermolecular connections. mdpi.comresearchgate.net

π-π Stacking: The planar, aromatic benzimidazole and phenyl rings are capable of engaging in π-π stacking interactions. sciforum.net These interactions, which can be face-to-face or edge-to-face, are critical for binding within hydrophobic pockets of target proteins. mdpi.comresearchgate.net In many benzimidazole-containing compounds, π-π stacking is a key factor in the organization of molecules in the solid state and in their interaction with biological macromolecules. sciforum.netresearchgate.net

Molecular recognition between this compound and its biological targets is a multifactorial process driven by a combination of the non-covalent interactions described above.

The diaryl urea core acts as a versatile scaffold. mdpi.com The central urea group often forms critical hydrogen bonds that anchor the molecule to the protein backbone, frequently interacting with residues like aspartic acid and lysine. mdpi.com The two large aryl-benzimidazole substituents can then orient themselves to fit into specific, often hydrophobic, sub-pockets of the binding site. mdpi.com

The benzimidazole rings contribute significantly to this recognition. Their ability to form hydrogen bonds and π-π stacking or π-cation interactions allows for high-affinity binding and selectivity. semanticscholar.org For example, docking studies with other benzimidazole derivatives show that the nitrogen atoms of the benzimidazole nucleus are often involved in hydrogen bonding with key amino acid residues (e.g., Glutamic acid, Arginine), while the aromatic rings form stabilizing π-π stacking interactions with aromatic residues like Tyrosine and Tryptophan. semanticscholar.org This combination of strong, directional hydrogen bonds from the urea and benzimidazole groups, supplemented by broader hydrophobic and π-stacking interactions, dictates how the molecule is recognized and oriented within an enzyme's binding site, ultimately determining its inhibitory activity.

Derivatization and Structure Property Relationship Spr Studies

Design Principles for Structural Modification

The rational design of derivatives of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is guided by established principles of medicinal and materials chemistry. Modifications are strategically implemented at three primary locations: the terminal phenyl moieties, the benzimidazole (B57391) rings, and the central urea (B33335) bridge. The goal of these modifications is often to modulate factors such as solubility, electronic properties, steric profile, and hydrogen bonding capacity, which in turn influence the molecule's interaction with biological targets or its performance in materials applications. johnshopkins.edufrontiersin.org

Alterations of the Urea Bridge (e.g., thiourea (B124793) analogues)

Replacing the oxygen atom of the urea bridge with a sulfur atom to form a thiourea analogue is a common and impactful modification. analis.com.my Thiourea possesses different electronic properties and hydrogen-bonding capabilities compared to urea due to the lower electronegativity and larger size of the sulfur atom. analis.com.my This alteration can lead to significant changes in biological activity. elsevierpure.com For example, thiourea derivatives of benzimidazoles have been synthesized and investigated as potential anticancer agents. elsevierpure.com The design principle here is that the sulfur atom can act as a better soft Lewis base, potentially leading to different or stronger interactions with biological targets, such as metal ions in enzymes. analis.com.my This isosteric replacement is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. uea.ac.uk

Correlation of Structural Changes with Targeted Properties (e.g., binding affinity, optical properties)

Systematic structural modifications have allowed researchers to draw clear correlations between the chemical structure of these derivatives and their functional properties, particularly their binding affinity to biomolecules and their optical characteristics.

Binding Affinity

The affinity of bis-benzimidazole urea derivatives for biological targets like DNA or proteins is highly sensitive to their structural features. Molecular docking and biophysical studies have shown that substituents on the phenyl rings directly influence binding. For example, bisbenzimidazoles with bi- and tri-substituted phenyl rings show differential binding to DNA duplexes, with a higher affinity generally observed for AT-rich regions. nih.gov The introduction of groups that can form additional hydrogen bonds or engage in favorable hydrophobic interactions can significantly increase binding constants. colab.ws

Similarly, alterations to the urea bridge impact binding. Diarylureas are noted for their ability to bind effectively to various receptors and enzymes due to the hydrogen bond donor (NH) and acceptor (urea oxygen) sites. nih.gov Replacing the urea with thiourea can alter this binding profile. In one study, thiourea derivatives showed potent activity against Trypanosoma brucei, with the nature of the substituent on the thiourea moiety influencing the growth inhibition values. uea.ac.uk The table below summarizes findings from various studies on related benzimidazole urea derivatives, illustrating the structure-activity relationships.

Compound/ModificationTargetKey FindingReference Index
Phenyl Ring Disubstitution (methoxy, hydroxyl groups)DNAEnhanced DNA-ligand stability and conferred a high degree of radioprotection. nih.gov
Benzimidazole-Urea Derivatives (general)α-amylaseDocking scores indicated potential for higher binding affinity, suggesting efficacy in managing blood glucose. researchgate.net
C20-phenylthiourea Salinomycin DerivativeTrypanosoma bruceiShowed potent antitrypanosomal activity with a GI50 value of 0.22 μM. uea.ac.uk
N-([1.1′-biphenyl]-4-ylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-1-carboxamideP2Y1 ReceptorExhibited potent antagonist activity against the P2Y1 receptor. frontiersin.org
Bisbenzimidazoles with di/tri-substituted phenyl rings (DMA, TMA, DCA, DFA)DNA (AT-rich)Showed higher binding affinity towards AT-rich DNA over GC-rich DNA. nih.gov

Optical Properties

The extended conjugated system of this compound endows it with intrinsic photophysical properties. Modifications to this structure can tune its absorption and emission characteristics. For instance, the introduction of electron-donating or electron-withdrawing substituents can shift the absorption and fluorescence maxima. nih.gov Studies on related benzimidazole-containing fluorophores have shown that attaching donor groups like –NHR or acceptor groups like –NO2 to the aromatic system causes bathochromic (red-shift) or hypsochromic (blue-shift) effects, respectively, in the UV-visible absorption spectrum. nih.gov This principle is used to design fluorescent probes and materials for optical applications. The π-π* transitions of the aromatic rings are primarily responsible for the absorption bands observed in the UV-visible spectrum. researchgate.net Altering the electronic nature of these rings or extending the conjugation can modulate the energy of these transitions, thereby changing the color of light absorbed and emitted.

The table below presents data on how structural modifications affect the optical properties of related benzimidazole and oxadiazole derivatives.

Compound Class/ModificationSolvent/StateAbsorption Max (λmax, nm)Emission Max (λem, nm)Reference Index
1,3,4-Oxadiazole with Phenanthroimidazole moietyTHF~259 and ~344Not Specified researchgate.net
6-(1H-benzimidazole)-2-naphtalenol (BIN) probe baseAqueousNot SpecifiedLarge Stokes' shift reported nih.gov
BIN-T probe with -NHR donor groupWaterBathochromic shift of 31.25 nm vs. parentNot Specified nih.gov
BIN-T probe with -NO2 acceptor groupWaterHypsochromic shift of -10.08 nm vs. parentNot Specified nih.gov
N-1-sulfonyl substituted benzimidazolesComputational (DFT)Calculated to explore nonlinear optical (NLO) properties.Not Specified nih.gov

Future Research Directions and Unexplored Potential

Advanced Synthetic Methodologies for Complex Analogues

Future synthetic research will likely focus on moving beyond traditional multi-step solution-phase synthesis towards more efficient and versatile methodologies for producing complex analogues of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea. These advanced approaches are crucial for creating libraries of related compounds to explore structure-property relationships.

Combinatorial and Diversity-Oriented Synthesis: The principles of combinatorial chemistry and diversity-oriented synthesis offer powerful strategies for generating a wide array of analogues. Techniques such as liquid-phase synthesis on soluble polymer supports, like polyethylene (B3416737) glycol (PEG), have been successfully employed for the creation of bis-benzimidazole libraries. nih.govbenthamdirect.comingentaconnect.com This approach allows for the systematic variation of substituents on both the benzimidazole (B57391) and phenyl rings. For instance, polymer-immobilized o-phenylenediamines can be acylated and subsequently cyclized with a variety of aldehydes or isothiocyanates to introduce diversity. nih.govingentaconnect.com Microwave irradiation can be utilized to accelerate these reactions, significantly reducing synthesis time. nih.govbenthamdirect.comingentaconnect.com

Solid-Phase Synthesis: Solid-phase synthesis presents another avenue for the efficient production of benzimidazole-urea derivatives. By anchoring the initial building blocks to a solid support, purification is simplified to mere filtration and washing, enabling high-throughput synthesis. This methodology has been developed for benzimidazole libraries and could be adapted for the synthesis of complex bis-benzimidazole ureas.

Multicomponent Reactions: The development of novel multicomponent reactions (MCRs) could provide a highly convergent and atom-economical route to complex analogues. An MCR could potentially bring together the o-phenylenediamine (B120857), an aromatic aldehyde, and a urea (B33335) precursor in a single pot to rapidly assemble the desired scaffold.

A summary of potential advanced synthetic strategies is presented in the table below.

MethodologyDescriptionPotential Advantages
Combinatorial Synthesis Systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to yield a large array of final compounds.Rapid generation of large libraries of compounds for screening.
Diversity-Oriented Synthesis Synthesis of a diverse collection of complex small molecules from a common starting material.Exploration of a wider range of chemical space and discovery of novel structures with unique properties.
Solid-Phase Synthesis Synthesis of compounds on an insoluble polymer support, allowing for easy purification.High-throughput synthesis and automation.
Microwave-Assisted Synthesis Use of microwave radiation to heat reactions, often leading to dramatically reduced reaction times.Increased reaction rates, higher yields, and improved purity.
Multicomponent Reactions Reactions in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the initial reactants.High atom economy, operational simplicity, and convergence.

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry offers a powerful lens through which to gain a deeper understanding of the electronic structure, reactivity, and non-covalent interactions of this compound and its analogues. While specific computational studies on this exact molecule are limited, methods applied to similar structures can be readily adopted.

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in elucidating the fundamental electronic properties of the molecule. nih.gov By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of electrophilicity and nucleophilicity, thus anticipating the molecule's reactivity in various chemical transformations. researchgate.net The molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify sites prone to non-covalent interactions. researchgate.net

Analysis of Non-Covalent Interactions: The interplay of hydrogen bonding from the urea and NH groups of the benzimidazoles, along with potential π-π stacking of the aromatic rings, is critical to the molecule's behavior. Computational tools like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can quantify the strength and nature of these non-covalent interactions. researchgate.net Understanding these interactions is key to predicting how the molecules will self-assemble in the solid state and in solution.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments. rsc.org These simulations can model the process of self-assembly, predict the stability of different aggregated structures, and explore the conformational landscape of the molecule. This is particularly important for understanding the formation of supramolecular architectures and functional materials.

Novel Supramolecular Architectures and Functional Materials

The unique combination of hydrogen-bonding sites and rigid aromatic panels in this compound makes it an excellent candidate for the construction of novel supramolecular architectures and functional materials.

Supramolecular Polymers and Gels: The urea moiety is well-known for its ability to form robust, directional hydrogen bonds, leading to the formation of one-dimensional supramolecular polymers. academie-sciences.frtue.nl In the case of bis-urea compounds, this can result in the formation of fibrillar networks that can entrap solvent molecules to form supramolecular gels. tue.nlresearchgate.net The benzimidazole units can contribute to the stability of these assemblies through π-π stacking interactions. researchgate.net Future research could explore the gelation properties of this compound in various organic solvents and investigate the stimuli-responsive nature of these gels.

Porous Organic Materials: Bis-urea macrocycles have been shown to self-assemble into highly ordered columnar structures, creating porous molecular crystals. iciq.orgnih.gov While this compound is not a macrocycle, its linear, rigid-flexible-rigid structure could potentially lead to the formation of porous materials through controlled crystallization or self-assembly. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Functional Materials for Electronics and Sensing: Benzimidazole derivatives are known to possess interesting photophysical properties and have been explored for applications in organic electronics and chemical sensing. researchgate.net The extended π-conjugated system of this compound suggests that it may have useful electronic and optical properties. Future work could involve the synthesis of analogues with tailored electronic characteristics for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent sensors for ions and small molecules.

Exploration of New Catalytic Transformations

The presence of multiple nitrogen atoms in the benzimidazole rings and the hydrogen-bonding urea group suggests that this compound and its derivatives could function as organocatalysts or as ligands in metal-catalyzed reactions.

Organocatalysis: The urea moiety can act as a hydrogen-bond donor to activate substrates in a variety of organic reactions. Chiral bis-urea derivatives have been successfully employed as organocatalysts in asymmetric synthesis. mdpi.commdpi.com By introducing chirality into the backbone of this compound, it may be possible to develop novel catalysts for enantioselective transformations. The benzimidazole units could also play a role in substrate binding and orientation.

Ligands for Metal Catalysis: The nitrogen atoms of the benzimidazole rings are excellent coordination sites for transition metals. mdpi.com Bis-benzimidazole compounds have been used as ligands in a variety of catalytic reactions. The urea linker in this compound could provide a flexible yet pre-organizing scaffold for creating bimetallic catalysts, where the two metal centers can act in concert to promote challenging transformations.

Comprehensive Mechanistic Understanding of Molecular Interactions (non-clinical)

A fundamental understanding of the non-covalent interactions that govern the behavior of this compound is crucial for the rational design of new materials and catalysts.

Spectroscopic Investigations: A variety of spectroscopic techniques can be employed to study the intermolecular interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Concentration-dependent and variable-temperature NMR studies can provide evidence for aggregation and hydrogen bonding in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy: Changes in the vibrational frequencies of the N-H and C=O groups can be used to monitor the formation of hydrogen bonds. nih.gov

UV-Vis and Fluorescence Spectroscopy: These techniques can be used to study π-π stacking interactions and to probe the local environment of the molecule. rsc.orgnih.gov

Calorimetric Studies: Isothermal titration calorimetry (ITC) can be used to quantify the thermodynamics of host-guest interactions, providing valuable data on the binding affinity, enthalpy, and entropy of these processes.

Single-Crystal X-ray Diffraction: Obtaining a single-crystal structure of this compound would provide definitive evidence of its solid-state packing and the specific non-covalent interactions at play. mdpi.comresearchgate.net This information is invaluable for understanding its self-assembly behavior and for the design of new crystalline materials.

By systematically applying these experimental and computational techniques, a comprehensive picture of the non-clinical molecular interactions of this compound can be developed, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea, and what methodological considerations are critical for high yield?

The synthesis of benzimidazole derivatives often involves condensation reactions. For urea-linked compounds like this compound, a two-step approach is typical:

  • Step 1 : Synthesis of 2-(4-aminophenyl)-1H-benzimidazole via cyclization of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group.
  • Step 2 : Urea bridge formation using phosgene or carbonyldiimidazole (CDI) to link two benzimidazole-phenylamine intermediates. Microwave-assisted synthesis can enhance reaction efficiency and reduce side products . Key considerations include pH control during cyclization and inert atmosphere use to prevent oxidation of intermediates .

Q. How is the crystal structure of this compound characterized, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, a related benzimidazole-urea derivative (C18H16N2O) was resolved at 200 K with an R-factor of 0.045 using SHELX software .

  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used due to their robustness in handling disordered regions and twinned crystals .
  • Data collection : High-resolution detectors (e.g., CCD or DECTRIS PILATUS) improve accuracy in bond-length measurements (mean σ(C–C) = 0.004 Å) .

Q. What pharmacological activities are associated with benzimidazole-urea derivatives, and how are these evaluated experimentally?

Benzimidazole-urea compounds exhibit anti-inflammatory and neuroprotective properties. For instance:

  • In vivo models : Morphine-induced hyperalgesia in mice was attenuated by benzimidazole derivatives (e.g., B1 and B8) via κ-opioid receptor modulation, assessed using tail-flick and hot-plate tests .
  • In vitro assays : COX-2 inhibition and TNF-α suppression are measured using ELISA and Western blotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between NMR, IR, and X-ray data often arise from dynamic conformational changes or solvent effects. For example:

  • Dynamic NMR : Variable-temperature NMR can detect rotational barriers in the urea linkage, which may cause peak splitting at room temperature .
  • Complementary techniques : Pair SCXRD with FTIR to confirm hydrogen-bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹ for urea) .
  • DFT calculations : Validate experimental data by simulating spectra using Gaussian or ORCA software .

Q. What experimental design considerations are critical for crystallographic studies of this compound?

  • Crystal growth : Use slow evaporation of polar aprotic solvents (e.g., DMF or DMSO) to obtain high-quality crystals. Disorder in the benzimidazole-phenyl group is common; refine using PART and ISOR commands in SHELXL .
  • Twinned data : Apply HKLF5 format in SHELXL for twinning refinement. For high-throughput studies, SHELXC/D/E pipelines enable rapid phasing .

Q. How can reaction conditions be optimized to minimize by-products during urea bridge formation?

  • Catalyst selection : Use CDI instead of phosgene to reduce toxicity and improve selectivity .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor urea formation over thiourea by-products. Monitor reaction progress via LC-MS .
  • Temperature control : Maintain ≤60°C to prevent decomposition of benzimidazole intermediates .

Methodological Resources

  • Structural refinement : SHELX suite (open-source) for small-molecule crystallography .
  • Spectral validation : Compare experimental IR/NMR data with simulated spectra from computational tools (e.g., ACD/Labs) .
  • Biological assays : Use murine models for neuropathic pain studies and ELISA kits for cytokine profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.